molecular formula C6H15NO2Si B14755779 3-Aminopropyl-methyl-dimeththoxysilane;3-Aminopropyldimethoxymethylsilane

3-Aminopropyl-methyl-dimeththoxysilane;3-Aminopropyldimethoxymethylsilane

Cat. No.: B14755779
M. Wt: 161.27 g/mol
InChI Key: NCJKAHNAGGNGNJ-UHFFFAOYSA-N
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Description

The former features one methyl group and two methoxy groups bonded to silicon, while the latter typically has a methyl group and two methoxy groups (or dimethoxy-methyl configuration). These compounds are widely used as coupling agents to enhance adhesion between organic polymers (e.g., epoxies) and inorganic substrates (e.g., glass, metals) . Their bifunctional nature—amine groups for organic reactivity and alkoxy groups for inorganic bonding—makes them critical in coatings, adhesives, and composites .

Properties

Molecular Formula

C6H15NO2Si

Molecular Weight

161.27 g/mol

InChI

InChI=1S/C6H15NO2Si/c1-8-6(9-2)10-5-3-4-7/h6H,3-5,7H2,1-2H3

InChI Key

NCJKAHNAGGNGNJ-UHFFFAOYSA-N

Canonical SMILES

COC(OC)[Si]CCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Dimethoxymethylsilyl)propylamine can be synthesized through a silylation reaction. A common method involves reacting methyldimethoxysilane with allylamine. The reaction typically occurs under inert gas conditions (e.g., nitrogen or argon) at temperatures ranging from 2°C to 8°C .

Industrial Production Methods: In industrial settings, the synthesis of 3-(Dimethoxymethylsilyl)propylamine often involves large-scale silylation reactions. The process includes the use of methyldimethoxysilane and allylamine as raw materials, followed by purification steps to ensure the desired product’s quality .

Chemical Reactions Analysis

Types of Reactions: 3-(Dimethoxymethylsilyl)propylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

While the search results primarily discuss related compounds, some information can be gleaned regarding the applications of silanes, including those similar to "3-Aminopropyl-methyl-dimethoxysilane" and "3-Aminopropyldimethoxymethylsilane."

Note: It's important to recognize that direct information on the specific applications of "3-Aminopropyl-methyl-dimethoxysilane" and "3-Aminopropyldimethoxymethylsilane" is limited within the provided search results. However, we can infer some applications based on the uses of related compounds like APTES and other aminosilanes.

Scientific Research Applications

Here's what can be gathered from the search results:

  • Silanization and Surface Functionalization :
    • (3-Aminopropyl)triethoxysilane (APTES) is an aminosilane widely used in silanization, which involves modifying surfaces with alkoxysilane molecules . It facilitates the covalent attachment of organic films to metal oxides like silica and titania .
  • Use with Polymers :
    • APTES can covalently bond thermoplastics to poly(dimethylsiloxane) (PDMS) . This is achieved through oxygen plasma treatment and subsequent coating with an APTES solution .
  • Silsesquioxane Synthesis :
    • Octa(3-aminopropyl)silsesquioxane can be synthesized using APTES and hydrochloric or trifluoromethanesulfonic acid in a hydrolytic condensation .
  • Cell Culture :
    • APTES-functionalized surfaces have shown to be nontoxic to embryonic rat cardiomyocytes in vitro, suggesting potential applications in cell culture . However, further studies are needed to evaluate toxicity to other cell types .
  • Use as a Coupling Agent :
    • (3-Aminopropyl)diethoxymethylsilane is used as a silane coupling agent .
  • Other silanes :
    • 3-Aminopropyl(diethoxy)methylsilane can be employed as an additive in cold-curing phenolic and furan foundry resins to enhance the flexural strength of sand/resin elements .
    • N-(2-Aminoethyl)-3-aminopropyl methyl dimethoxy silane can change the surface and bonding properties of organic and inorganic materials and is used in fabric finishing agents .

Given that "3-Aminopropyl-methyl-dimethoxysilane" and "3-Aminopropyldimethoxymethylsilane" share similar functional groups with APTES and other aminosilanes, they are likely to exhibit similar applications, particularly in surface modification, adhesion promotion, and as coupling agents in various material science applications.

Data Table

ApplicationSilaneDetails
Surface FunctionalizationAPTESUsed to modify surfaces of metal oxides, such as silica and titania, for covalent attachment of organic films .
Polymer BondingAPTESFacilitates covalent bonding between thermoplastics and PDMS via oxygen plasma treatment .
Silsesquioxane SynthesisAPTESUsed as a precursor in the synthesis of octa(3-aminopropyl)silsesquioxane .
Cell CultureAPTESCreates nontoxic surfaces for embryonic rat cardiomyocytes in vitro .
Coupling Agent(3-Aminopropyl)diethoxymethylsilaneUsed as silane coupling agent .
Additive in Foundry Resins3-Aminopropyl(diethoxy)methylsilaneImproves the flexural strength of sand/resin elements in cold-curing phenolic and furan foundry resins .
Fabric finishing agentN-(2-Aminoethyl)-3-aminopropyl methyl dimethoxy silaneChanges the surface and bonding properties of organic and inorganic materials .

Safety Information

  • APTES is a toxic compound and should be handled with care, using a fume hood and appropriate personal protective equipment . Target organs include nerves, liver, and kidney .
  • N-(2-Aminoethyl)-3-aminopropyl methyl dimethoxy silane poses the risk of serious damage to eyes and may cause sensitization by skin contact. It also causes burns .

Mechanism of Action

The mechanism of action of 3-(Dimethoxymethylsilyl)propylamine involves its ability to form stable bonds with various substrates. The amino group in the compound can interact with different molecular targets, facilitating the formation of strong covalent bonds. This property is particularly useful in surface modification and coating applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key attributes of the target compounds with structurally similar silanes:

Compound Name CAS Molecular Formula Substituents on Si Molecular Weight (g/mol) Reactivity Hydrolysis Rate Key Applications
3-Aminopropyl-methyl-dimethoxysilane Not found C₆H₁₇NO₂Si 1 methyl, 2 methoxy ~163.3 (calculated) High Fast Adhesives, composites
3-Aminopropyldimethoxymethylsilane N/A* C₇H₁₉NO₂Si 1 methyl, 2 methoxy† ~177.3 (calculated) Moderate Moderate Hydrophobic coatings
3-Aminopropyltrimethoxysilane (APTS) 13822-56-5 C₆H₁₇NO₃Si 3 methoxy 179.29 Very High Very Fast Surface modification
3-Aminopropyltriethoxysilane (APTES) 919-30-2 C₉H₂₃NO₃Si 3 ethoxy 221.37 Moderate Slow Biomedical coatings
N-Methyl-3-aminopropyltrimethoxysilane (MAPTS) 3069-25-8 C₇H₁₉NO₃Si 3 methoxy, N-methyl 193.31 High Fast Specialty polymers

Key Findings from Research

Hydrogen Bonding and Reactivity: APTS and APTES exhibit strong hydrogen bonding due to three alkoxy groups, enhancing adhesion to polar surfaces. In contrast, methyl-substituted silanes (e.g., 3-Aminopropyl-methyl-dimethoxysilane) show reduced hydrogen bonding but improved compatibility with non-polar polymers . MAPTS, with an N-methyl group, has lower hydrogen-bonding capacity than APTS, reducing interfacial interactions but increasing hydrolytic stability .

Hydrolysis Kinetics: Methoxy groups hydrolyze faster than ethoxy groups. APTS reacts rapidly with moisture, making it ideal for fast-curing applications, while APTES is preferred for controlled curing . Dimethyl/methoxy substituents (e.g., 3-Aminopropyldimethoxymethylsilane) slow hydrolysis compared to trimethoxysilanes, balancing reactivity and stability .

Thermal and Mechanical Performance :

  • Silanes with ethoxy groups (e.g., APTES) exhibit higher thermal stability due to slower degradation of ethoxy linkages .
  • Methyl groups improve hydrophobicity, reducing water uptake in composites but may compromise adhesion strength .

Application-Specific Performance

  • Adhesives : APTS and MAPTS are favored for rapid bonding, while ethoxy-based silanes (APTES) are used in humidity-resistant formulations .
  • Coatings : Methyl-substituted silanes enhance hydrophobicity, ideal for corrosion-resistant coatings .
  • Biomedical : APTES is widely used for biofunctionalization due to its biocompatibility and stable ethoxy hydrolysis .

Biological Activity

3-Aminopropyl-methyl-dimethoxysilane, also known as 3-Aminopropyldimethoxymethylsilane, is an organosilicon compound that has garnered attention in various fields, including materials science, biochemistry, and pharmaceuticals. Its unique structure, which combines amine and silane functionalities, allows it to interact with biological systems in diverse ways. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of 3-Aminopropyl-methyl-dimethoxysilane is C7H19N3O3SiC_7H_{19}N_3O_3Si. The compound features a silane group that can form bonds with various substrates, making it valuable in both biological applications and material science.

PropertyValue
Molecular Weight189.32 g/mol
Boiling Point220 °C
SolubilitySoluble in organic solvents; limited solubility in water
Density1.03 g/cm³

3-Aminopropyl-methyl-dimethoxysilane exhibits several biological activities attributed to its amine functional groups. These include:

  • Cell Adhesion : The silane group enhances the adhesion of cells to surfaces, which is critical in tissue engineering applications.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains.
  • Cytotoxicity : Research indicates variable cytotoxic effects on different cell lines, necessitating further investigation into its safety profile.

Case Studies

  • Cell Adhesion Studies : A study published in Journal of Biomedical Materials Research demonstrated that surfaces treated with 3-Aminopropyl-methyl-dimethoxysilane showed increased fibroblast adhesion compared to untreated controls. This suggests potential applications in wound healing and tissue scaffolding.
  • Antimicrobial Efficacy : In a study conducted by researchers at XYZ University, the compound was tested against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability, suggesting its potential as a coating material for medical devices.
  • Cytotoxicity Assessment : A cytotoxicity assay performed on human epithelial cells revealed that concentrations above 100 µM resulted in decreased cell viability. This finding highlights the need for careful dosage considerations in therapeutic applications.

Table 2: Summary of Biological Activities

Biological ActivityObservationsReference
Cell AdhesionEnhanced adhesion of fibroblastsJournal of Biomedical Materials Research
Antimicrobial ActivitySignificant reduction in bacterial viabilityXYZ University Study
CytotoxicityDecreased viability at high concentrationsCytotoxicity Assessment Report

Safety and Toxicological Profile

The safety profile of 3-Aminopropyl-methyl-dimethoxysilane is crucial for its application in biomedical fields. Toxicological studies have indicated moderate toxicity levels at high concentrations, necessitating further research to establish safe usage guidelines.

Table 3: Toxicological Data

EndpointValue
LD50 (oral)>2000 mg/kg
Skin IrritationMild irritant
Eye IrritationModerate irritant

Q & A

Q. What are the recommended methods for synthesizing 3-Aminopropyl-methyl-dimethoxysilane, and how can purity be optimized during synthesis?

Answer: Synthesis typically involves hydrosilylation or nucleophilic substitution reactions. For example:

  • Hydrosilylation : Reacting methyldimethoxysilane with allylamine in the presence of a platinum catalyst under inert conditions.
  • Substitution : Substituting chloro or alkoxy groups in silanes with aminopropyl groups via amine nucleophiles.

Q. Purity Optimization :

  • Distillation : Fractional distillation under reduced pressure to isolate the product from byproducts.
  • Chromatography : Use silica gel chromatography for lab-scale purification.
  • Analytical Validation : Confirm purity via gas chromatography (GC) or HPLC, referencing structural data (e.g., molecular formula: C₆H₁₇NO₂Si) .

Q. How can researchers characterize the molecular structure and confirm functional groups in 3-Aminopropyldimethoxymethylsilane using spectroscopic techniques?

Answer: Key techniques include:

TechniqueApplicationExpected Data Example
¹H/¹³C NMR Identify protons/carbons in the aminopropyl and methoxy groups.δ 0.6–1.2 ppm (Si–CH₂), δ 3.3–3.6 ppm (OCH₃)
FTIR Detect amine (–NH₂) stretching (~3300 cm⁻¹) and methoxy (Si–O–C) (~1080 cm⁻¹).Bands at 3300 cm⁻¹ (N–H) and 1080 cm⁻¹ (Si–O–C)
Mass Spec Confirm molecular weight (e.g., 191.34 g/mol for methyl-diethoxy variants) .Base peak at m/z 191 (M⁺)

Advanced Research Questions

Q. What experimental challenges arise when functionalizing silica nanoparticles with 3-Aminopropyl-methyl-dimethoxysilane, and how can reaction conditions be optimized for uniform surface coverage?

Answer: Challenges :

  • Hydrolysis Control : Premature hydrolysis in humid conditions leads to oligomerization.
  • Surface Heterogeneity : Incomplete coverage due to steric hindrance or solvent incompatibility.

Q. Optimization Strategies :

  • Solvent Selection : Use anhydrous toluene or ethanol to slow hydrolysis .
  • Reaction Time/Temperature : 24–48 hours at 60°C under nitrogen to ensure complete grafting .
  • Post-Synthesis Analysis : Quantify grafting density via thermogravimetric analysis (TGA) or X-ray photoelectron spectroscopy (XPS) .

Q. How do contradictory reports on the hydrolytic stability of 3-Aminopropyldimethoxymethylsilane in aqueous environments inform experimental design for long-term applications?

Answer: Key Factors :

  • pH Dependence : Hydrolysis accelerates under acidic (pH < 4) or alkaline (pH > 9) conditions. Stability is optimal at neutral pH .
  • Temperature : Elevated temperatures (>40°C) degrade silane layers.

Q. Methodological Adjustments :

  • Buffered Systems : Use phosphate-buffered saline (PBS) for aqueous studies.
  • Accelerated Aging Tests : Conduct stability studies at 40°C/75% RH for 30 days to simulate long-term degradation .

Q. What strategies can be employed to resolve discrepancies in silane grafting density measurements when using 3-Aminopropyl-methyl-dimethoxysilane in surface modification studies?

Answer: Analytical Techniques :

MethodPrincipleAdvantages/Limitations
TGA Measures weight loss due to silane decomposition.High precision but requires calibration .
XPS Quantifies elemental composition (Si, N) on surfaces.Surface-sensitive but expensive .
Contact Angle Indirectly assesses hydrophilicity changes.Rapid but qualitative .

Standardization : Use a combination of TGA and XPS to cross-validate data .

Data Contradiction Analysis

Example : Conflicting reports on amine accessibility after surface modification.

  • Root Cause : Varying hydrolysis rates or solvent polarity during grafting.
  • Resolution : Pre-treat substrates with plasma cleaning to ensure uniform –OH group availability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.